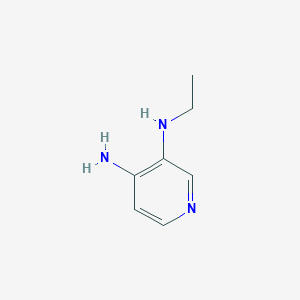
N3-乙基吡啶-3,4-二胺
描述
N3-ethylpyridine-3,4-diamine, also known as EPDA, is a derivative of pyridine. It has a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol .
Molecular Structure Analysis
The molecular structure of N3-ethylpyridine-3,4-diamine consists of a pyridine ring with an ethyl group and two amine groups attached .Physical And Chemical Properties Analysis
N3-ethylpyridine-3,4-diamine has a molecular weight of 137.18 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.科学研究应用
Synthesis of Heterocyclic Compounds
“N3-ethylpyridine-3,4-diamine” can be utilized in the synthesis of various heterocyclic compounds, particularly pyrazolopyridines . These compounds are significant due to their structural similarity to purine bases like adenine and guanine, which are fundamental to DNA and RNA. The ability to substitute at different positions on the pyrazolopyridine framework allows for the creation of a diverse array of molecules with potential biological activity.
Biomedical Applications
The synthesized heterocyclic compounds from “N3-ethylpyridine-3,4-diamine” have a range of biomedical applications . They can be designed to interact with biological targets, potentially leading to new treatments for various diseases. The structural diversity achievable through different substituents can lead to compounds with unique pharmacological properties.
Potassium Channel Blockade
Compounds derived from “N3-ethylpyridine-3,4-diamine” may act as potassium channel blockers . This action can prolong the duration of action potentials in nerve terminals, leading to increased calcium channel opening and enhanced release of neurotransmitters like acetylcholine. This mechanism is crucial for conditions where neurotransmission is impaired.
Enhancement of Acetylcholine Release
By blocking potassium channels, derivatives of “N3-ethylpyridine-3,4-diamine” can increase the availability of acetylcholine at the motor end plate . This effect can be beneficial in treating neuromuscular disorders where muscle contraction is compromised due to insufficient neurotransmitter release.
安全和危害
属性
IUPAC Name |
3-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-10-7-5-9-4-3-6(7)8/h3-5,10H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFZKKRVKYJHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468379 | |
| Record name | N3-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-ethylpyridine-3,4-diamine | |
CAS RN |
61719-62-8 | |
| Record name | N3-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

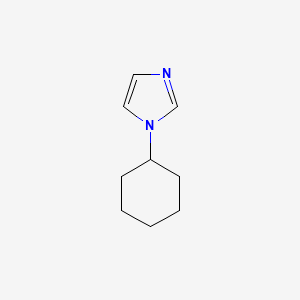

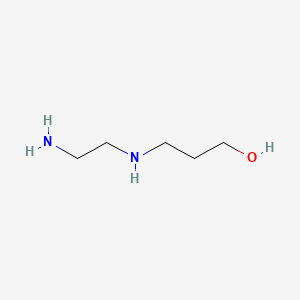
![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)

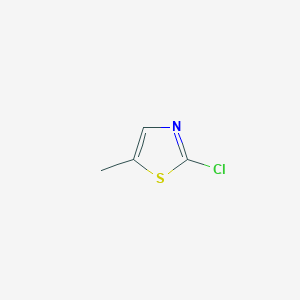

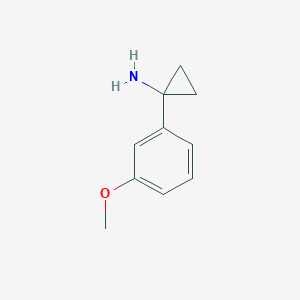
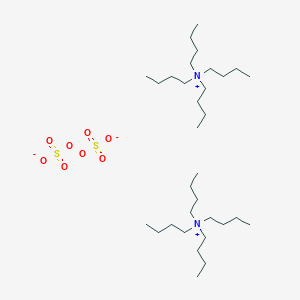
![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)
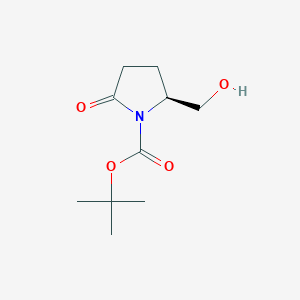
![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)

